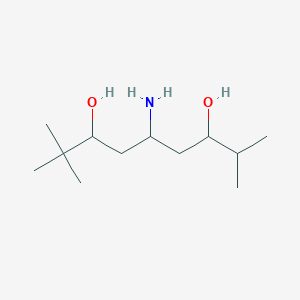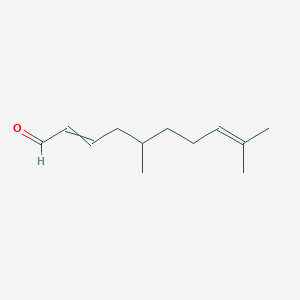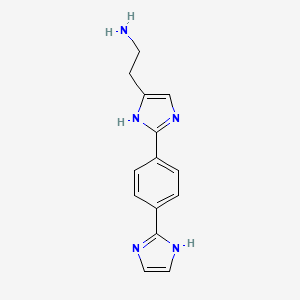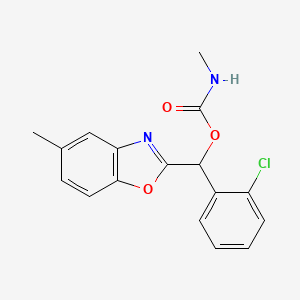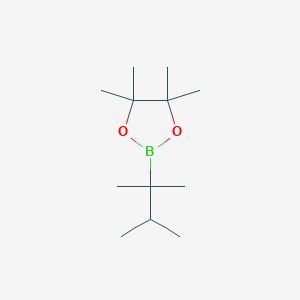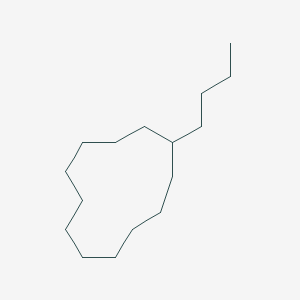
Cyclododecane, butyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclododecane, butyl- is an organic compound with the chemical formula C₁₂H₂₄. It is a waxy white solid at room temperature and is soluble in nonpolar organic solvents . This compound is an intermediate in the production of various industrial products, including Nylon 12, polyesters, and synthetic lubricating oils .
Méthodes De Préparation
Cyclododecane, butyl- is produced industrially through the catalytic trimerization of butadiene to cyclododecatriene, followed by hydrogenation . This process involves the use of catalysts to facilitate the formation of the desired cyclic structure from linear butadiene molecules. The reaction conditions typically include elevated temperatures and pressures to ensure efficient conversion.
Analyse Des Réactions Chimiques
Cyclododecane, butyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of cyclododecane can yield cyclododecanone, while reduction can produce cyclododecanol .
Applications De Recherche Scientifique
Cyclododecane, butyl- has several scientific research applications across different fields:
Chemistry: It is used as a precursor in the synthesis of other chemical compounds, including polymers and lubricants.
Biology: Its properties as a temporary consolidant make it useful in the conservation of biological specimens.
Industry: It is widely used in the production of Nylon 12, flame retardants, and detergents.
Mécanisme D'action
Cyclododecane, butyl- can be compared with other cycloalkanes such as cyclopentane, cyclohexane, and cyclooctane. These compounds share similar cyclic structures but differ in the number of carbon atoms and their physical properties . Cyclododecane, butyl- is unique due to its larger ring size, which provides greater stability and makes it suitable for specific industrial applications .
Comparaison Avec Des Composés Similaires
Propriétés
Numéro CAS |
102860-64-0 |
|---|---|
Formule moléculaire |
C16H32 |
Poids moléculaire |
224.42 g/mol |
Nom IUPAC |
butylcyclododecane |
InChI |
InChI=1S/C16H32/c1-2-3-13-16-14-11-9-7-5-4-6-8-10-12-15-16/h16H,2-15H2,1H3 |
Clé InChI |
HKWYXSDUQKXDJP-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1CCCCCCCCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


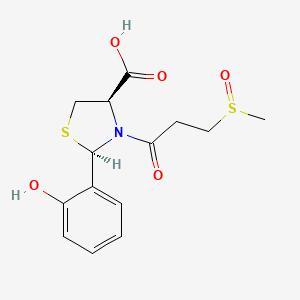



![2,4-Dibutyl-6,6-dimethylbicyclo[3.1.0]hexan-3-one](/img/structure/B14329889.png)
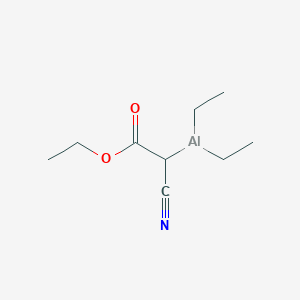
![1-Chloro-3-[(propan-2-yl)sulfanyl]propane](/img/structure/B14329902.png)
